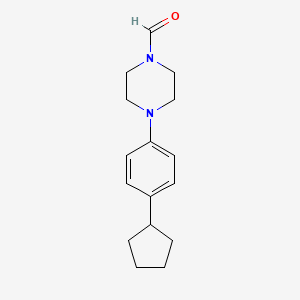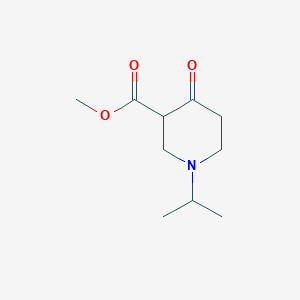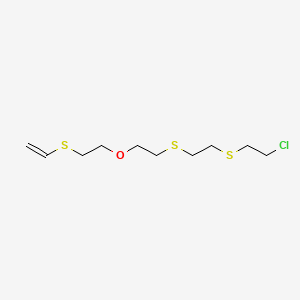![molecular formula C22H15BrN2O3 B14308695 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid CAS No. 110144-25-7](/img/structure/B14308695.png)
6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid is a complex organic compound featuring a quinoline core substituted with a benzyloxy group and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as sodium dichromate and sulfuric acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a carboxylic acid, while reduction of the bromine atom would yield a hydrogen-substituted quinoline derivative.
Aplicaciones Científicas De Investigación
6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
8-Substituted Quinoline Carboxylic Acids: These compounds have similar structures but different substituents at the 8-position.
3-Benzyl-6-bromo-2-methoxy Quinoline Derivatives: These derivatives have a methoxy group instead of a benzyloxy group and are active against Mycobacterium tuberculosis.
Uniqueness
6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a benzyloxy group and a bromine atom on the quinoline core differentiates it from other similar compounds and can lead to unique interactions with molecular targets.
Propiedades
| 110144-25-7 | |
Fórmula molecular |
C22H15BrN2O3 |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
6-(7-bromo-8-phenylmethoxyquinolin-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H15BrN2O3/c23-16-11-9-15-10-12-18(17-7-4-8-19(24-17)22(26)27)25-20(15)21(16)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27) |
Clave InChI |
ZBLHPKZDCJZHPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CC3=C2N=C(C=C3)C4=NC(=CC=C4)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)

